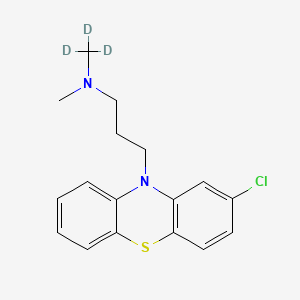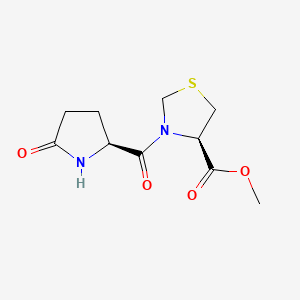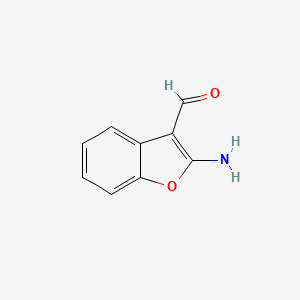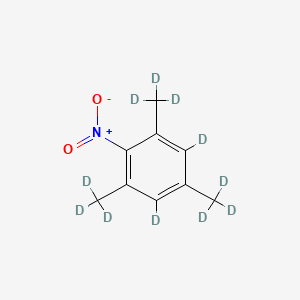
Chlorpromazine-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorpromazine-D3 is the labelled analogue of Chlorpromazine . It is an antipsychotic medication primarily used to treat psychotic disorders such as schizophrenia . It is also used to control nausea and vomiting .
Synthesis Analysis
Chlorpromazine has been synthesized in the form of complexes with transition metal ions, Zn(II), Cd(II) and Hg(II) . The synthesis process involves the use of elemental analysis, molar conductivity, magnetic susceptibility, UV-Visible, IR and 1H-NMR data .Molecular Structure Analysis
The molecular formula of Chlorpromazine-D3 is C17H16D3ClN2S . The structure of Chlorpromazine-D3 can be viewed using Java or Javascript .Chemical Reactions Analysis
Chlorpromazine undergoes oxidation by cerium (IV) in acidic media, leading to the formation of a color product that can be detected by either VIS spectrometry or spectrofluorimetry .Physical And Chemical Properties Analysis
Chlorpromazine-D3 has a molecular weight of 321.883 Da . It is a semiconductor and exhibits conductivity with an average activation energy of 2.1 ev . It is soluble in DMSO at 60 mg/mL .Applications De Recherche Scientifique
Chlorpromazine, a phenothiazine-derived antipsychotic drug, inhibits clathrin-mediated endocytosis in cells potentially via the GTPase activity of dynamin. This property is shared among several phenothiazine-derived antipsychotic drugs but not typical or atypical antipsychotics not based on the phenothiazine scaffold (Daniel et al., 2015).
Chlorpromazine metabolites, such as demethylchlorpromazine (DMCPZ) and didemethylchlorpromazine (DDMCPZ), exhibit phototoxicity and photogenotoxicity, potentially more so than Chlorpromazine itself. These metabolites maintain similar chromophores to the parent drug but have enhanced photo(geno)toxic potential (Palumbo et al., 2016).
A major metabolite of Chlorpromazine, the sulphoxide derivative, has been identified in human and dog urine, although its specific pharmacological properties remain under preliminary study (Salzman, Moran, & Brodie, 1955).
Chlorpromazine has been used for managing severe hyperthermia, indicating its potential application in temperature regulation treatments (Jesati, 1956).
Metabolites of Chlorpromazine and Thioridazine have varied neuroleptic, antimuscarinic, and antiadrenergic potencies. Understanding these differences in metabolite activity could explain individual responses to these drugs (Cohen, Herschel, & Aoba, 1979).
Chlorpromazine can alter the structure of human erythrocytes, impacting their osmotic fragility and permeability. Its interaction with human erythrocytes is dose-dependent and correlates with its clinical potency (Freeman & Spirtes, 1963).
Chlorpromazine is listed by the WHO for treating psychotic disorders, but its dosage needs careful consideration due to adverse effects, including movement disorders and anticholinergic effects (de Haan & Liu, 2009).
The discovery of Chlorpromazine revolutionized the treatment of schizophrenia and contributed significantly to the development of psychopharmacology (Boyd-Kimball et al., 2018).
Chlorpromazine's toxicity in hepatic cells is linked to disruption of cell membrane integrity and initiation of a pro-inflammatory response, highlighting potential risks in its use (Morgan et al., 2019).
Chlorpromazine can photosensitize the inactivation of human adenovirus 5, indicating its potential application in viral research or treatment (Day & Dimattina, 1977).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2S/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEIMTDSQAKGNT-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorpromazine-D3 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








